2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
Übersicht
Beschreibung
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is a chemical compound with the molecular formula C11H19ClN2O. It is known for its unique spirocyclic structure, which includes a diazaspiro ring system. This compound is often used as an intermediate in the synthesis of various pharmaceuticals, including antihypertensive agents like Irbesartan .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one typically involves the reaction of butylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced spirocyclic amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Oxo derivatives of the spirocyclic compound.
Reduction: Reduced spirocyclic amines.
Substitution: Substituted diazaspiro compounds.
Wissenschaftliche Forschungsanwendungen
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Utilized in the development of antihypertensive drugs like Irbesartan.
Industry: Employed in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one involves its interaction with specific molecular targets. In the case of its use as an intermediate in the synthesis of Irbesartan, the compound undergoes further chemical transformations to form the active pharmaceutical ingredient. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with enzymes and receptors in the body .
Vergleich Mit ähnlichen Verbindungen
- 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride
- This compound Oxo Derivative
- This compound Substituted Derivatives
Uniqueness: this compound is unique due to its spirocyclic structure, which imparts specific chemical and biological properties. Its ability to undergo various chemical reactions and serve as an intermediate in the synthesis of pharmaceuticals highlights its versatility and importance in chemical research and industry .
Biologische Aktivität
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is a chemical compound characterized by its unique spirocyclic structure and is represented by the molecular formula C11H19ClN2O. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an intermediate in the synthesis of antihypertensive drugs like Irbesartan, which selectively antagonizes angiotensin II receptors.
The compound's structure includes a diazaspiro ring system, which contributes to its reactivity and biological interactions. It can undergo various chemical transformations such as oxidation, reduction, and nucleophilic substitution, which are crucial for its application in drug synthesis.
Property | Value |
---|---|
Molecular Formula | C11H19ClN2O |
Molecular Weight | 230.73 g/mol |
Hydrogen Bond Donor | 2 |
Hydrogen Bond Acceptor | 2 |
Rotatable Bond Count | 3 |
The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The compound interacts with specific molecular targets, including enzymes and receptors involved in hypertension regulation. Its mechanism is still under investigation, but it is believed to influence pathways associated with vascular smooth muscle contraction and relaxation.
Antihypertensive Properties
As a precursor to Irbesartan, this compound plays a significant role in managing hypertension. Irbesartan's action as an angiotensin II receptor antagonist has been documented to lower blood pressure effectively and reduce cardiovascular risk factors .
Antimicrobial Activity
Recent studies suggest that compounds with similar spirocyclic structures exhibit antimicrobial properties. While specific data on this compound’s antimicrobial efficacy is limited, the potential for such activity warrants further investigation.
Case Studies and Research Findings
Several studies have explored the properties and applications of this compound:
- Synthesis and Characterization : Research has shown that this compound can be synthesized through reactions involving butylamine and spirocyclic precursors under controlled conditions . The characterization of the compound reveals insights into its structural integrity and stability.
- Pharmacological Studies : In pharmacological evaluations, derivatives of diazaspiro compounds have demonstrated significant biological activity, including effects on blood pressure regulation . These findings suggest that further exploration of 2-butyl derivatives could yield novel therapeutic agents.
- Crystallographic Analysis : The crystal structure of Irbesartan (derived from this compound) has been analyzed to understand its solid-state properties better . Such studies contribute to the knowledge required for optimizing drug formulations.
Future Directions
The exploration of this compound's biological activities opens avenues for future research:
- Antimicrobial Studies : Investigating the antimicrobial potential could reveal new applications in treating infections.
- Drug Development : Continued research into its derivatives may lead to the development of more effective antihypertensive agents or other therapeutic compounds targeting different biological pathways.
Eigenschaften
IUPAC Name |
2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-2-3-6-9-12-10(14)11(13-9)7-4-5-8-11/h2-8H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKWOYOVCXHXSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436430 | |
Record name | 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138402-05-8 | |
Record name | 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138402-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Diazaspiro[4.4]non-1-en-4-one, 2-butyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.